Nupharin A
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Description
Nupharin A is a natural product found in Cercidiphyllum japonicum with data available.
Scientific Research Applications
Isolation and Characterization
Isolation from Nuphar Japonicum
Nupharin A, identified as a diastereoisomeric ellagitannin, was isolated from the rhizomes of Nuphar japonicum DC. This compound is characterized as 1, 2, 4-tri-O-galloyl-α-D-glucopyranoses, among other structural forms (Ishimatsu et al., 1989).
Structural Characterization
Another study also reports the isolation of Nupharin A from Nuphar japonicum, detailing its structure as 1, 2, 6-tri-O-galloyl-3, 4-(S)-hexahydroxydiphenoyl-α-D-glucose (Nishizawa et al., 1982).
Pharmacological Potential
Anti-inflammatory Properties
A study on Nuphar lutea, closely related to Nuphar japonicum, demonstrated the anti-inflammatory effects of a leaf extract in murine models, suggesting potential applications for compounds like Nupharin A in treating inflammation-related conditions (Ozer et al., 2015).
Cancer Therapy Potential
Nuphar lutea thioalkaloids have shown to inhibit the nuclear factor κB pathway and potentiate apoptosis, indicating a potential role for Nupharin A in cancer therapy (Ozer et al., 2009).
Genetic and Botanical Studies
Genetic Diversity in Nuphar Species
Research involving Nuphar japonica focused on developing microsatellite markers to study genetic diversity, which is crucial for conservation and understanding the evolutionary biology of species that produce Nupharin A (Kondo et al., 2016).
Phylogenetic Relationships
A study on Nuphar species, including Nuphar japonicum, used morphology and DNA sequences to elucidate phylogenetic relationships, providing insight into the evolutionary history of plants producing Nupharin A (Padgett et al., 1999).
properties
Product Name |
Nupharin A |
---|---|
Molecular Formula |
C41H30O26 |
Molecular Weight |
938.7 g/mol |
IUPAC Name |
[(10R,11R,13S,14R,15S)-3,4,5,20,21,22-hexahydroxy-8,17-dioxo-13,14-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,12,16-trioxatetracyclo[16.4.0.02,7.010,15]docosa-1(22),2,4,6,18,20-hexaen-11-yl]methyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C41H30O26/c42-15-1-10(2-16(43)26(15)50)36(57)62-9-23-33-34(65-40(61)14-8-22(49)30(54)32(56)25(14)24-13(39(60)64-33)7-21(48)29(53)31(24)55)35(66-37(58)11-3-17(44)27(51)18(45)4-11)41(63-23)67-38(59)12-5-19(46)28(52)20(47)6-12/h1-8,23,33-35,41-56H,9H2/t23-,33-,34+,35-,41+/m1/s1 |
InChI Key |
ZQYQKZCDCFVYLV-UUUCSUBKSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O3)O)O)O)O)O)O |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O3)O)O)O)O)O)O |
synonyms |
1,2,6-tri-O-galloyl-3,4-(R)-hexahydroxydiphenoyl-beta-D-glucose cercidinin A |
Origin of Product |
United States |
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